2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidine class, a heterocyclic scaffold known for its pharmacological versatility, including kinase inhibition and antimicrobial activity . The structure features a 3,5-dimethylphenyl group at position 3 of the pyrimidine ring and a sulfanyl-acetamide side chain substituted with a 3-(methylsulfanyl)phenyl group.
Properties
IUPAC Name |
2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S3/c1-14-9-15(2)11-17(10-14)26-22(28)21-19(7-8-30-21)25-23(26)31-13-20(27)24-16-5-4-6-18(12-16)29-3/h4-12H,13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQQCSUVSXZHMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC=C4)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide is a member of the thienopyrimidine class, known for its diverse biological activities. The unique structure of this compound, which includes a thieno[3,2-d]pyrimidine core and various functional groups, suggests potential applications in pharmacology, particularly in antimicrobial and anticancer therapies.
- Molecular Formula : CHNOS
- Molecular Weight : 467.6 g/mol
- CAS Number : 1260920-36-2
Biological Activity
Research indicates that thienopyrimidine derivatives exhibit a range of biological activities, including antimicrobial and anticancer properties. The specific compound in focus has shown promising results in various studies:
Antimicrobial Activity
A study involving thienopyrimidine derivatives indicated significant antibacterial and antimycobacterial activity against strains such as Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) for several derivatives was determined, revealing that modifications in the substituents can enhance potency against these pathogens. For instance, compounds with specific amido or imino side chains at position 3 were particularly effective .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 4c | 5 | E. coli |
| 4e | 10 | S. aureus |
| 5g | 15 | M. tuberculosis |
Anticancer Activity
The compound's structural features suggest potential as an anticancer agent. Thienopyrimidine derivatives have been studied for their ability to inhibit the MEK-MAPK signaling pathway, which is often constitutively active in various cancers. In vitro studies showed that certain derivatives could effectively reduce cell proliferation in cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Case Studies
-
Study on Antibacterial Efficacy
A series of thienopyrimidine compounds were synthesized and tested for antibacterial activity. The study demonstrated that the presence of a sulfanyl group significantly enhanced the antimicrobial properties of the derivatives. Compounds were evaluated against both Gram-positive and Gram-negative bacteria, with several exhibiting MIC values comparable to standard antibiotics . -
Anticancer Research
In another investigation, compounds similar to the one in focus were tested for their effects on cancer cell lines. Results indicated that specific modifications led to increased cytotoxicity against breast and lung cancer cells. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival and proliferation .
Scientific Research Applications
Research indicates that compounds within the thienopyrimidine class, including this specific compound, exhibit diverse biological activities. These include:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by interacting with specific molecular targets involved in cell cycle regulation and apoptosis.
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating its usefulness in developing new antimicrobial agents.
- Enzyme Inhibition : Interaction studies suggest that it may effectively bind to enzyme active sites, modulating their activity and providing a basis for therapeutic applications.
Synthesis and Industrial Applications
The synthesis of 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multiple synthetic steps:
- Formation of Thienopyrimidine Core : The initial step involves creating the thienopyrimidine structure through cyclization reactions.
- Introduction of Functional Groups : Subsequent reactions introduce the dimethylphenyl and methylsulfanyl groups, enhancing the compound's biological activity.
Table 1: Synthetic Routes Overview
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclization | Various amines | Temperature control |
| 2 | Substitution | Alkyl halides | Solvent choice |
| 3 | Coupling | Acetic anhydride | Acidic conditions |
Case Studies and Research Findings
Several studies have explored the applications of this compound:
-
Anticancer Research :
- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of thienopyrimidines showed promising anticancer activity against breast and lung cancer cell lines. The mechanism involved apoptosis induction through caspase activation .
- Antimicrobial Activity :
-
Enzyme Interaction Studies :
- A study highlighted the binding affinity of this compound to specific kinases involved in cancer signaling pathways, suggesting its potential as a lead compound for drug development .
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs and their modifications are summarized below:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Fluorine () and chlorine () may enhance binding affinity to hydrophobic pockets in target proteins.
- Solubility Modifiers : Methoxy () and methylsulfanyl (Target Compound) groups balance lipophilicity and solubility .
Physicochemical Properties
Limited data are available for the target compound, but comparisons with analogs reveal trends:
Notes:
- The methylsulfanyl group in the target compound likely increases LogP compared to ’s sulfamoyl derivative.
- ’s dichlorophenyl analog shows moderate solubility due to polarizable Cl atoms .
Pharmacological Activity
While direct activity data for the target compound are absent, analogs provide insights:
- Anticancer Potential: ’s trifluoromethylphenyl analog (ZINC2719983) is cataloged in drug libraries, suggesting kinase inhibition or apoptosis induction .
- Antimicrobial Activity: Thienopyrimidines with chlorophenyl groups () exhibit efficacy against bacterial strains, possibly via dihydrofolate reductase inhibition .
- Metabolic Stability : Methylsulfanyl groups (Target Compound, ) may resist oxidative metabolism better than methoxy groups .
Preparation Methods
Synthesis of the Thieno[3,2-d]pyrimidin-4-one Core
The thieno[3,2-d]pyrimidin-4-one scaffold is typically constructed via cyclization reactions between aminothiophene derivatives and carbonyl-containing reactants. A widely adopted approach involves the condensation of 2-aminothiophene-3-carboxylic acid derivatives with formamide or urea under elevated temperatures . For instance, heating 2-amino-5-(3,5-dimethylphenyl)thiophene-3-carboxylate with formamide at 150–160°C for 6–8 hours yields the 3-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4-one intermediate . This method achieves yields of 76–97% depending on the electron-donating or withdrawing nature of substituents .
Alternative routes employ Thorpe-Ziegler cyclization, where mercaptocarbonitrile-containing precursors undergo intramolecular cyclization in the presence of bases like sodium ethoxide . For example, treating 2-cyano-3-mercapto-5-(3,5-dimethylphenyl)thiophene with sodium ethoxide in ethanol at reflux forms the pyrimidinone ring via nucleophilic attack and subsequent ring closure .
Introduction of the 2-Sulfanyl Functional Group
The 2-sulfanyl moiety is introduced via nucleophilic aromatic substitution (SAr) or metal-catalyzed coupling. In one protocol, the thienopyrimidin-4-one core is halogenated at position 2 using phosphorus oxychloride (POCl) or bromine (Br) in acetic acid, yielding 2-chloro- or 2-bromo derivatives . Subsequent reaction with thiourea or potassium thiocyanate (KSCN) in dimethylformamide (DMF) at 80–90°C replaces the halogen with a sulfanyl group . For instance, 2-bromo-3-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4-one reacts with thiourea in DMF to afford the 2-sulfanyl derivative in 72–91% yield .
Synthesis of the N-[3-(Methylsulfanyl)phenyl]acetamide Side Chain
The acetamide side chain is prepared separately through a two-step process:
-
Acylation of 3-(Methylsulfanyl)aniline : Reacting 3-(methylsulfanyl)aniline with chloroacetyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0–5°C yields N-[3-(methylsulfanyl)phenyl]chloroacetamide .
-
Thiolation : The chloroacetamide intermediate is treated with sodium hydrosulfide (NaSH) in ethanol at 50°C, replacing the chlorine atom with a sulfanyl group to form 2-sulfanyl-N-[3-(methylsulfanyl)phenyl]acetamide .
Coupling of Thienopyrimidinone and Acetamide Moieties
The final step involves coupling the 2-sulfanyl-thienopyrimidinone with the acetamide side chain under basic conditions. A mixture of 3-(3,5-dimethylphenyl)-2-sulfanylthieno[3,2-d]pyrimidin-4-one and 2-bromo-N-[3-(methylsulfanyl)phenyl]acetamide in acetone, catalyzed by potassium carbonate (KCO), undergoes S-alkylation at 20–25°C . The reaction is typically conducted under inert atmosphere (N) to prevent oxidation of the sulfanyl groups .
| Yield | Reaction Conditions | Key Observations |
|---|---|---|
| 80% | KCO, acetone, 20°C, 5h | High purity (99.8%) confirmed by HPLC |
| 75% | DMF, NaCO, 90°C, 6h | Requires reflux for complete conversion |
Purification and Characterization
Crude product purification is achieved via recrystallization from isopropyl alcohol (IPA) or ethyl acetate . For example, dissolving the crude compound in hot IPA (85–90°C) followed by slow cooling to 0–5°C yields crystalline product with >99% purity . Structural confirmation employs H NMR, C NMR, and high-resolution mass spectrometry (HRMS) . Key spectral data include:
-
H NMR (DMSO-d): δ 10.20 (s, 1H, NH), 7.36–7.01 (m, aromatic H), 5.42 (d, J = 11.4 Hz, CH), 2.90 (m, CH(CH)) .
-
HRMS (ESI): m/z calcd. for CHFNOS [M-H]: 516.1264; found: 516.1248 .
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
-
Solvent Choice : DMF enhances solubility of intermediates but may lead to side reactions; acetone offers milder conditions .
-
Base Selection : KCO outperforms NaCO in S-alkylation due to superior solubility in acetone .
-
Temperature Control : Reactions at 20–25°C minimize decomposition of sulfanyl groups compared to higher temperatures .
Q & A
Q. What are the recommended methodologies for optimizing the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Design of Experiments (DoE): Use factorial design to screen critical parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a Central Composite Design (CCD) can identify optimal reaction conditions while minimizing trials .
- Computational Pre-screening: Apply quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation. ICReDD’s approach integrates computational reaction path searches with experimental validation .
- Purification Techniques: Combine column chromatography (silica gel, gradient elution) with recrystallization (solvent: DCM/hexane) to isolate high-purity product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers reliably characterize the structural and electronic properties of this compound?
Methodological Answer:
- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). For acetamide derivatives, slow evaporation from ethanol often yields suitable crystals .
- Spectroscopic Analysis:
- NMR: Assign peaks using - and -NMR in DMSO-d6. The thienopyrimidine core shows distinct aromatic proton signals at δ 7.5–8.5 ppm.
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., ESI+ mode, theoretical vs. observed m/z).
- IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1680 cm, S–S vibrations at 500–600 cm) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the reactivity and stability of this compound in biological systems?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions using software like GROMACS or AMBER. Parameterize the compound with GAFF2 force fields and solvate in a TIP3P water model.
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use B3LYP/6-31G(d) basis set for balanced accuracy and computational cost .
- ADMET Prediction: Employ tools like SwissADME or ADMETlab to estimate permeability, metabolic stability, and toxicity. Validate predictions with in vitro assays (e.g., Caco-2 cell permeability) .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
Methodological Answer:
- Experimental Reproduibility: Standardize assay protocols (e.g., cell lines, incubation time, positive/negative controls). For kinase inhibition assays, use ATP concentration titration to account for competition effects.
- Meta-Analysis: Apply statistical tools (e.g., Cohen’s d for effect size, funnel plots for publication bias) to synthesize data from multiple studies. Cross-validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Structural-Activity Relationships (SAR): Compare bioactivity across analogs with systematic substitutions (e.g., methylsulfanyl vs. methoxy groups) to isolate critical pharmacophores .
Q. What advanced techniques are recommended for studying the compound’s mechanism of action in enzymatic inhibition?
Methodological Answer:
- Kinetic Assays: Perform time-dependent inhibition studies (e.g., pre-incubation with enzyme) to distinguish reversible vs. irreversible binding. Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .
- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) to elucidate driving forces (e.g., hydrophobic vs. hydrogen-bond interactions).
- Cryo-EM/X-ray Co-crystallization: Resolve enzyme-ligand complexes to identify binding poses and conformational changes. For thienopyrimidine derivatives, prioritize enzymes like kinases or proteases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
